Benzyltrimethylammonium tribromide
Description
Contextualization within Organic Ammonium (B1175870) Polyhalides and Related Reagents
Benzyltrimethylammonium (B79724) tribromide belongs to the class of quaternary ammonium polyhalides. These compounds are salts in which the cation is a quaternary ammonium ion, and the anion is a polyhalide, such as the tribromide ion (Br3-). Other related reagents in this class include tetrabutylammonium (B224687) tribromide (TBATB) and pyridinium (B92312) tribromide. researchgate.netresearchgate.netwikipedia.org These reagents are often crystalline solids, which makes them easier and safer to handle compared to liquid bromine. oakwoodchemical.com They serve as sources of electrophilic bromine and are employed in a variety of organic transformations. researchgate.net
The reactivity of these polyhalide reagents can be tuned by altering the quaternary ammonium cation. The nature of the cation influences the solubility and stability of the reagent, thereby affecting its reactivity in different solvent systems. researchgate.net For instance, the benzyl (B1604629) group in BTMABr3 can influence its reactivity and selectivity in certain reactions compared to the simpler alkyl groups in tetramethylammonium (B1211777) tribromide. acs.org
Historical Trajectories and Evolution of its Utility in Chemical Transformations
The development of quaternary ammonium polyhalides as synthetic reagents provided a safer and more convenient alternative to the direct use of halogens. Initially, their applications were primarily focused on bromination reactions. For example, BTMABr3 has been effectively used for the bromination of a wide array of aromatic compounds, including phenols, anilines, aromatic ethers, and acetanilides, typically in a mixture of dichloromethane (B109758) and methanol (B129727) at room temperature, yielding bromo-substituted products in good yields. jst.go.jp
Over time, the scope of BTMABr3's utility has expanded significantly. Researchers discovered its efficacy in the benzylic bromination of arenes in the presence of a radical initiator like AIBN and the 1,2-dibromination of alkenes. jst.go.jp Furthermore, its application as an oxidizing agent has been explored. It has been successfully used for the oxidation of alcohols to carbonyl compounds, sulfides to sulfoxides, and for the Hofmann degradation of amides. researchgate.netoakwoodchemical.comrsc.org This evolution from a simple brominating agent to a multi-purpose reagent underscores its versatility in organic synthesis.
Advantages of Benzyltrimethylammonium Tribromide as a Stoichiometric and Catalytic Reagent
BTMABr3 offers several distinct advantages as a reagent in organic synthesis, both in stoichiometric and catalytic capacities.
As a Stoichiometric Reagent:
Solid and Stable: BTMABr3 is a stable, crystalline solid, which makes it easy to weigh and handle, unlike highly toxic and corrosive liquid bromine. oakwoodchemical.comjst.go.jp This property is particularly beneficial for small-scale reactions where precise stoichiometry is crucial. oakwoodchemical.com
High Selectivity: It often exhibits high regioselectivity in bromination reactions. For instance, the bromination of activated aromatic compounds can be controlled to yield specific isomers. researchgate.net
Mild Reaction Conditions: Many reactions involving BTMABr3 can be carried out under mild conditions, such as at room temperature, which helps in preserving sensitive functional groups within the molecule. jst.go.jp
As a Catalytic Reagent:
Phase-Transfer Catalyst: The quaternary ammonium structure of BTMABr3 allows it to function as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an organic and an aqueous phase). chemimpex.com This can lead to increased reaction rates and yields. chemimpex.com
Oxidation Catalyst: BTMABr3 has been shown to act as a catalyst in oxidation reactions. For example, it can catalyze the oxidation of alcohols to carbonyl compounds using hydrogen peroxide as the primary oxidant, offering a greener alternative to stoichiometric metal-based oxidants. researchgate.net
The combination of its stability, selectivity, and catalytic activity has solidified the position of this compound as a valuable tool in the arsenal (B13267) of synthetic organic chemists.
Detailed Research Findings
The following tables summarize key research findings on the applications of this compound:
Table 1: Stoichiometric Applications of this compound
| Reaction Type | Substrate | Product | Reaction Conditions | Yield | Reference |
| Aromatic Bromination | Phenols, Aromatic Amines, Aromatic Ethers, Acetanilides | Bromo-substituted aromatics | Dichloromethane-methanol, room temperature | Good | jst.go.jp |
| Benzylic Bromination | Arenes | Benzylic bromides | Refluxing benzene (B151609), AIBN | - | jst.go.jp |
| Alkene Bromination | Alkenes | 1,2-dibromo adducts | Aprotic solvents | Smooth reaction | oakwoodchemical.comjst.go.jp |
| Oxidation of Alcohols | Alcohols | Carbonyl compounds | - | Effective | oakwoodchemical.com |
| Oxidation of Sulfides | Sulfides | Sulfoxides | - | - | oakwoodchemical.com |
| Hofmann Degradation | Amides | Amines | - | Useful reagent | rsc.org |
| N-Bromoamide Synthesis | Aliphatic and aromatic amides | N-bromoamides | Ice-cold aqueous sodium hydroxide (B78521) | Good | rsc.org |
Table 2: Catalytic Applications of this compound
| Reaction Type | Substrate | Product | Co-reagent/Conditions | Role of BTMABr3 | Reference |
| Oxidation of Alcohols | Alcohols | Carbonyl compounds | Hydrogen peroxide | Catalyst | researchgate.net |
| Phase-Transfer Reactions | - | - | Biphasic systems | Phase-transfer catalyst | chemimpex.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl(trimethyl)azanium;tribromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N.3BrH/c1-11(2,3)9-10-7-5-4-6-8-10;;;/h4-8H,9H2,1-3H3;3*1H/q+1;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKVMLVILGNPX-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br3N-2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyltrimethylammonium Tribromide
Classical Preparation Routes from Precursor Ammonium (B1175870) Salts
The classical synthesis of benzyltrimethylammonium (B79724) tribromide involves the reaction of a precursor benzyltrimethylammonium salt, such as the chloride or bromide, with a source of bromine.
One common method involves the reaction of benzyltrimethylammonium chloride with sodium bromate (B103136) and hydrobromic acid in an aqueous solution. jst.go.jp This straightforward approach provides the solid tribromide product, which can be isolated and used in subsequent reactions.
Alternatively, benzyltrimethylammonium bromide can be used as the starting material. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis often involves treating the bromide salt with elemental bromine or other brominating agents. For instance, a general procedure for preparing quaternary ammonium tribromides involves the reaction of the corresponding quaternary ammonium bromide with bromine.
The synthesis of the precursor, benzyltrimethylammonium bromide, can be achieved by reacting benzyl (B1604629) bromide with trimethylamine (B31210) in a suitable solvent like a mixture of tetrahydrofuran (B95107) and ethanol. chemicalbook.comchemicalbook.com The product typically precipitates as a white solid and can be isolated by filtration. chemicalbook.com Similarly, the chloride precursor, benzyltrimethylammonium chloride, is synthesized from benzyl chloride and trimethylamine. chemicalbook.com
Oxidative Transformation Protocols for Tribromide Formation
Oxidative methods provide an alternative to the use of elemental bromine for the formation of the tribromide ion. These protocols often utilize safer and more easily handled oxidizing agents to convert the bromide ion to tribromide in situ.
Ammonium Persulfate-Mediated Syntheses
A notable green chemistry approach involves the use of ammonium persulfate as an oxidant. researchgate.netresearchgate.net In this solvent-free method, benzyltrimethylammonium bromide is ground with potassium bromide, ammonium persulfate, and a small amount of sulfuric acid and silica (B1680970). researchgate.net The color change from white to orange-yellow indicates the formation of the tribromide salt. researchgate.net This method is advantageous due to its mild reaction conditions, high yield, and avoidance of hazardous organic solvents. researchgate.netresearchgate.net
Potassium Permanganate-Driven Methodologies
Potassium permanganate (B83412) is another effective oxidizing agent for the synthesis of benzyltrimethylammonium tribromide. tandfonline.com This solvent-free method involves mixing benzyltrimethylammonium bromide, potassium bromide, and potassium permanganate with sulfuric acid in a mortar. tandfonline.com The grinding of the mixture leads to the immediate formation of the tribromide. tandfonline.com This protocol is considered environmentally friendly, offering high purity, excellent yields, and shorter reaction times. tandfonline.com The oxidative conversion is believed to proceed through the formation of bromine, which then combines with a bromide ion. tandfonline.com
Hydrogen Peroxide-Based Oxidations
Hydrogen peroxide, in the presence of a bromide source, can also be used to generate the tribromide ion. researchgate.netresearchgate.net The oxidation of bromide by hydrogen peroxide can be catalyzed by various species. researchgate.netresearchgate.net For instance, vanadium pentoxide has been shown to promote the bromination of organic substrates using tetrabutylammonium (B224687) bromide and hydrogen peroxide. researchgate.net While not directly detailing the synthesis of this compound, these methods highlight the potential of hydrogen peroxide as an oxidant for in situ tribromide formation. The oxidation of alcohols, for example, can be catalyzed by the tribromide ion generated from the oxidation of bromide with hydrogen peroxide. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Several of the aforementioned synthetic methods align with the principles of green chemistry, aiming to reduce waste and utilize more environmentally benign reagents. unibo.it
The solvent-free methods using ammonium persulfate or potassium permanganate are prime examples of green synthetic routes. researchgate.netresearchgate.nettandfonline.com These reactions are performed by grinding the solid reactants, which eliminates the need for organic solvents, thereby reducing waste and potential environmental contamination. researchgate.nettandfonline.comacgpubs.org These solid-state reactions are often rapid and efficient, offering high yields of the desired product. researchgate.nettandfonline.com
The use of oxidants like ammonium persulfate and potassium permanganate is also considered a greener alternative to using elemental bromine, which is highly corrosive and hazardous. researchgate.net Similarly, hydrogen peroxide is a benign oxidant, with water being its primary byproduct. researchgate.net
Comparative Analysis of Synthetic Efficiencies and Environmental Impact
A comparative analysis of the different synthetic methodologies reveals a trade-off between classical and modern green approaches.
| Synthetic Method | Precursors | Reagents | Conditions | Yield | Environmental Impact |
| Classical Route | Benzyltrimethylammonium chloride | Sodium bromate, Hydrobromic acid | Aqueous solution | Good | Use of corrosive and hazardous reagents. |
| Ammonium Persulfate | Benzyltrimethylammonium bromide | Potassium bromide, Ammonium persulfate, Sulfuric acid | Solvent-free, grinding | Excellent (88%) researchgate.net | Green method, avoids organic solvents, uses a safer oxidant. researchgate.netresearchgate.net |
| Potassium Permanganate | Benzyltrimethylammonium bromide | Potassium bromide, Potassium permanganate, Sulfuric acid | Solvent-free, grinding | Excellent | Environmentally friendly, high purity, short reaction time. tandfonline.com |
| Hydrogen Peroxide | Benzyltrimethylammonium bromide | Hydrogen peroxide, Catalyst (e.g., V2O5) | Varies | Good | Benign oxidant (water byproduct), but may require a catalyst. researchgate.netresearchgate.net |
Classical methods, while effective, often involve the use of hazardous materials like elemental bromine or strong acids in significant quantities. jst.go.jp This poses safety risks and generates waste that requires careful handling and disposal.
In contrast, the green chemistry approaches offer significant advantages. The solvent-free methods utilizing ammonium persulfate or potassium permanganate are highly efficient, with reported yields being excellent. researchgate.nettandfonline.com The primary environmental benefit is the elimination of organic solvents, which are major contributors to chemical waste. acgpubs.org The use of solid, stable oxidizing agents also enhances the safety of these procedures. researchgate.net
Hydrogen peroxide-based methods are also environmentally attractive due to the formation of water as the only byproduct. researchgate.net However, the efficiency of these methods can be dependent on the catalyst used, and the catalyst itself may introduce additional environmental or cost considerations. researchgate.net
Benzyltrimethylammonium Tribromide As an Electrophilic Brominating Agent
Bromination of Aromatic Systems and Derivatives
Benzyltrimethylammonium (B79724) tribromide is a highly effective reagent for the bromination of activated aromatic compounds. researchgate.net The reactions are typically carried out in solvents like dichloromethane-methanol at room temperature, leading to the formation of bromo-substituted products in good yields. researchgate.net
Substituted Phenols: Regioselective Bromination
The bromination of phenols using benzyltrimethylammonium tribromide proceeds with notable regioselectivity. The substitution pattern can often be controlled by the stoichiometry of the reagents, allowing for the synthesis of mono-, di-, or tri-brominated phenols. researchgate.net For instance, the reaction of various phenol (B47542) derivatives with this compound in a dichloromethane-methanol mixture at room temperature affords the corresponding brominated products with high selectivity and in good yields. researchgate.net This method provides a practical route to specifically substituted bromophenols, which are valuable intermediates in the synthesis of more complex molecules. nih.gov The choice of solvent and the presence of substituents on the phenol ring can influence the regioselectivity of the bromination. researchgate.net
Table 1: Regioselective Bromination of Substituted Phenols with this compound
| Phenol Derivative | Product(s) | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Phenol | 4-Bromophenol, 2,4-Dibromophenol | Dichloromethane-Methanol, Room Temp. | Good |
| o-Cresol | 4-Bromo-2-methylphenol | Dichloromethane-Methanol, Room Temp. | Good |
| p-Cresol | 2-Bromo-4-methylphenol | Dichloromethane-Methanol, Room Temp. | Good |
| β-Naphthol | 1-Bromo-2-naphthol (B146047) | Acetonitrile (B52724), Room Temp. | Immediate, High |
Note: This table is a representative summary based on available literature. Specific yields can vary based on precise reaction conditions.
Anilines and Polycyclic Hydrocarbons: Selective Bromination
Anilines, being highly activated aromatic systems, readily undergo bromination with this compound. The reactions are often rapid and highly regioselective, yielding para-substituted products in most cases. researchgate.net The use of this solid reagent circumvents issues associated with the high reactivity and potential for over-bromination often seen with liquid bromine. nih.govbeilstein-journals.org
The selective bromination of polycyclic aromatic hydrocarbons (PAHs) is crucial for the synthesis of functional materials and pharmaceutical intermediates. While direct bromination of PAHs like anthracene (B1667546) and phenanthrene (B1679779) can lead to a mixture of products, methods employing reagents like this compound can offer greater control. beilstein-journals.orgacgpubs.orgorgsyn.orgnumberanalytics.com For instance, the bromination of anthracene often occurs at the 9 and 10 positions due to the high electron density in the central ring. rhhz.netnih.gov Similarly, phenanthrene typically undergoes electrophilic substitution at the 9-position. numberanalytics.comyoutube.com The use of a solid brominating agent under controlled conditions can favor the formation of specific isomers.
Table 2: Selective Bromination of Anilines and Polycyclic Hydrocarbons
| Substrate | Product | Reagent System | Key Observation |
|---|---|---|---|
| Aniline | 4-Bromoaniline | Benzyltriethylammonium Tribromide | High yield, regioselective |
| Substituted Anilines | para-Bromo derivatives | Benzyltriethylammonium Tribromide | High yields, good regioselectivity |
| Anthracene | 9,10-Dibromoanthracene | Bromine in CCl4 | Selective bromination of central ring |
| Phenanthrene | 9-Bromophenanthrene | Bromine in CCl4 | Preferential substitution at C9 |
Note: This table includes examples with related brominating systems to illustrate the general selectivity patterns.
Naphthalene (B1677914) Derivatives: Regioselective Bromination
The regioselective bromination of naphthalene and its derivatives is of significant interest for the synthesis of advanced materials and biologically active compounds. researchgate.netresearchgate.net The position of bromination on the naphthalene ring is influenced by the existing substituents and the reaction conditions. cardiff.ac.uk For example, the bromination of β-naphthol with an organic ammonium (B1175870) tribromide in acetonitrile proceeds immediately to give the 1-bromo-2-naphthol in high yield. researchgate.net This highlights the ability of such reagents to effect regioselective transformations on the naphthalene scaffold.
Phthalazin-1(2H)-ones: Regioselective Bromination
This compound has proven to be an effective reagent for the regioselective bromination of phthalazin-1(2H)-ones. This reaction is a key step in the synthesis of substituted aminophthalazinones, which are of interest in medicinal chemistry. nih.govacs.org The bromination occurs specifically at the 4-position of the phthalazinone ring system. nih.govbeilstein-journals.org This selective bromination allows for the subsequent introduction of various amine functionalities through copper-catalyzed amination reactions. nih.gov
Table 3: Regioselective Bromination of Substituted Phthalazin-1(2H)-ones
| Substrate | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 5-Substituted Phthalazin-1(2H)-one | 4-Bromo-5-substituted-phthalazin-1(2H)-one | BTMA-Br3, solvent | Good |
| 8-Substituted Phthalazin-1(2H)-one | 4-Bromo-8-substituted-phthalazin-1(2H)-one | BTMA-Br3, solvent | Good |
Note: Yields are generally reported as good to high in the literature for this transformation.
Bromination of Carbonyl Compounds and Their Precursors
Beyond aromatic systems, this compound and related organic ammonium tribromides are valuable for the bromination of carbonyl compounds.
Enones: Synthesis of α-Bromo Enones
The synthesis of α-bromo enones is a synthetically useful transformation, as these products are versatile intermediates for further functionalization. Organic ammonium tribromides, such as cetyltrimethylammonium tribromide, have been successfully employed for the one-pot synthesis of both acyclic and cyclic α-bromo enones from the corresponding enones. researchgate.net This method typically involves the reaction of the enone with the tribromide reagent in the presence of a base like potassium carbonate in dichloromethane (B109758) at low to ambient temperatures, affording the desired α-bromo enones in good yields. researchgate.net
Table 4: Synthesis of α-Bromo Enones using Organic Ammonium Tribromides
| Enone Substrate | Product | Reagent System | Yield (%) |
|---|---|---|---|
| Acyclic Enones | α-Bromo Acyclic Enones | Cetyltrimethylammonium Tribromide, K2CO3 | Good |
| Cyclic Enones | α-Bromo Cyclic Enones | Cetyltrimethylammonium Tribromide, K2CO3 | Good |
Note: This table is based on the use of a related organic ammonium tribromide, illustrating a general and effective method for this transformation.
Acetyl Derivatives: Formation of Dibromoacetyl Compounds
This compound (BTMA Br3) serves as an effective reagent for the bromination of acetyl derivatives, leading to the formation of dibromoacetyl compounds. jst.go.jp This reaction is typically carried out by treating the acetyl derivative with BTMA Br3. jst.go.jp The use of organic ammonium tribromides, such as BTMA Br3, offers an alternative to liquid bromine and other brominating agents like copper(II) bromide or N-bromosuccinimide. scispace.com
Research has shown that reacting acetyl derivatives with an equimolar amount of tetrabutylammonium (B224687) tribromide, a related organic ammonium tribromide, in a dichloromethane-methanol solution at room temperature for 1-5 hours yields the corresponding bromoacetyl derivatives. scispace.com While this primarily produces monobromoacetyl compounds, small quantities of dibromoacetyl derivatives are also formed, which can typically be removed through recrystallization. scispace.com Phenyltrimethylammonium tribromide has also been noted for its use in the bromination of 2-acetyl benzofurans, resulting in the corresponding 2-bromoacetyl benzofurans. researchgate.net
The reaction of BTMA Br3 with acetyl derivatives provides a straightforward method for the synthesis of dibromoacetyl derivatives. jst.go.jp
Ketones: α-Thiocyanation and Thioacetalization
This compound and related phosphonium (B103445) analogues have demonstrated utility in reactions involving ketones, specifically in α-thiocyanation and thioacetalization. While direct α-thiocyanation of ketones using this compound is not extensively detailed in the provided results, the related reagent benzyltriphenylphosphonium (B107652) tribromide (BTPTB) is highlighted as an efficient catalyst for the thioacetalization of carbonyl compounds. consensus.appresearchgate.net
Thioacetalization is a crucial protective strategy in organic synthesis. The use of BTPTB in dichloromethane proves effective for the protection of aldehydes and ketones as dithioacetals. consensus.app This method is noted for its efficiency and the stability of the BTPTB reagent, which can be stored for extended periods without loss of activity. consensus.app The process involves reacting the carbonyl compound with a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, in the presence of a catalytic amount of BTPTB. consensus.app
The following table summarizes the thioacetalization of various carbonyl compounds using benzyltriphenylphosphonium tribromide as a catalyst.
| Carbonyl Compound | Dithiol | Product |
| Aldehydes | 1,2-ethanedithiol | 1,3-dithiolanes |
| Ketones | 1,2-ethanedithiol | 1,3-dithiolanes |
| Aldehydes | 1,3-propanedithiol | 1,3-dithianes |
| Ketones | 1,3-propanedithiol | 1,3-dithianes |
This table is a generalized representation based on the catalytic activity of benzyltriphenylphosphonium tribromide in thioacetalization reactions. consensus.appresearchgate.net
N-Bromination Reactions Utilizing this compound
This compound (BTMA Br3) is a versatile reagent employed in N-bromination reactions. researchgate.net This application is particularly significant in the transformation of amides. researchgate.netrsc.org
Amides: Facile N-Bromination and Hofmann Degradation
This compound has proven to be a useful reagent for the N-bromination of amides, a key step in the Hofmann degradation reaction. researchgate.netrsc.org The Hofmann degradation transforms a primary amide into a primary amine with one less carbon atom. unacademy.comwikipedia.orglibretexts.orgucla.edu
In a typical procedure, the reaction of an amide with a stoichiometric amount of BTMA Br3 and sodium hydroxide (B78521) in ice-cold water yields the corresponding N-bromoamide in good yields. rsc.org This method is applicable to a variety of aliphatic, aromatic, and heterocyclic amides. rsc.org The N-bromoamides precipitate from the reaction mixture and can be isolated by filtration. rsc.org A limitation of this method is its unsuitability for lower aliphatic amides like acetamide (B32628) and propionamide, as the resulting N-bromo products are water-soluble and tend to decompose back to the starting amide and bromine. rsc.org
The use of BTMA Br3 offers a convenient alternative to traditional methods of N-bromination, which often make the isolation of the N-bromoamide intermediate difficult due to its rapid subsequent reaction under alkaline conditions. rsc.org The Hofmann rearrangement proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the primary amine. wikipedia.org
The following table provides examples of N-bromoamides synthesized using this compound.
| Starting Amide | Product (N-Bromoamide) |
| Aliphatic Amides | R-CONHBr |
| Aromatic Amides | Ar-CONHBr |
| Heterocyclic Amides | Het-CONHBr |
This table illustrates the general applicability of the N-bromination reaction with BTMA Br3 to various amide classes. rsc.org
Bromination in the Synthesis of Heterocyclic Compounds
This compound (BTMA Br3) plays a significant role as a brominating agent in the synthesis of various heterocyclic compounds. acs.orgresearchgate.netnih.gov Its stability as a crystalline solid makes it a more easily handled alternative to liquid bromine for these transformations. acs.orgresearchgate.net
Conversion of Aryl Thioureas to 2-Aminobenzothiazoles
A notable application of BTMA Br3 is in the conversion of aryl thioureas to 2-aminobenzothiazoles, a reaction historically known as the Hugerschoff reaction when using molecular bromine. acs.orgresearchgate.netnih.gov The use of BTMA Br3 as an electrophilic bromine source allows for better stoichiometric control, which in turn minimizes undesired aromatic bromination that can occur with excess bromine. acs.orgresearchgate.net
The reaction is typically carried out by treating the aryl thiourea (B124793) with one molar equivalent of BTMA Br3 in a solvent like dichloromethane or acetic acid at room temperature. acs.org This method has been successfully applied to synthesize a variety of functionalized 2-aminobenzothiazoles. acs.org Furthermore, a direct, one-pot procedure has been developed where aryl isothiocyanates and amines react in situ to form the arylthiourea, which is then converted to the desired 2-aminobenzothiazole (B30445) in the presence of BTMA Br3. acs.orgresearchgate.net
The following table presents data on the synthesis of 2-aminobenzothiazoles using this method.
| Aryl Isothiocyanate | Amine | Solvent | Reaction Time (h) | Yield (%) |
| Phenyl isothiocyanate | Propylamine | Methylene chloride | 18 | 73 |
| Phenyl isothiocyanate | Methylamine hydrochloride | Methylene chloride | - | - |
| Phenyl isothiocyanate | Methylamine hydrochloride | THF | - | - |
Data extracted from a study on the direct synthesis of 2-aminobenzothiazoles. acs.org
Construction of Other Heterocyclic Rings
Beyond the synthesis of 2-aminobenzothiazoles, this compound and related reagents are instrumental in the construction of other heterocyclic systems. acs.orgresearchgate.net For instance, phenacyl bromide, a related bromo compound, is widely used in the synthesis of various thiazole-based heterocyclic hybrids. nih.gov The reactivity of the bromoacetyl group, which can be formed using BTMA Br3, is key to these cyclization reactions. rsc.orgnih.gov
The synthesis of polyfunctionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been achieved through a multi-component reaction involving 3-(bromoacetyl)coumarin (B1271225) derivatives, isoquinoline, and dimethyl acetylenedicarboxylate. nih.gov Similarly, coumarin-substituted dihydrofurans can be synthesized by reacting 3-(bromoacetyl)coumarins with dimedone and aromatic aldehydes. nih.gov The synthesis of substituted imidazoles has also been accomplished through a one-pot, three-component reaction of 3-(bromoacetyl)coumarin, ammonium thiocyanate, and phenacyl aniline. nih.gov These examples highlight the versatility of bromoacetyl compounds, accessible through reagents like BTMA Br3, in constructing a diverse array of heterocyclic rings. rsc.orgnih.gov The development of synthetic routes to novel heterocyclic frameworks, such as pyrimido[4,5-b] acs.orgnih.govbenzothiazepines and various substituted anilines, often relies on key bond-forming reactions facilitated by reagents that can be related to or derived from the reactivity patterns of compounds like this compound. beilstein-journals.orgresearchgate.net
Bromination of Unsaturated Linkages: Alkenes and Alkynes
This compound (BTMAT) serves as an effective and stable reagent for the electrophilic bromination of unsaturated carbon-carbon bonds, specifically alkenes and alkynes. Its solid nature makes it a safer and more convenient alternative to handling liquid bromine. The reagent facilitates the addition of bromine across double and triple bonds, typically leading to vicinal dibromo- and tetrabromo-alkanes, respectively.
The reaction of alkenes with this compound in aprotic solvents like dichloromethane or chloroform (B151607) proceeds to give 1,2-dibromo adducts in good yields. sci-hub.se This transformation follows a stereospecific anti-addition mechanism. For instance, the bromination of (E)-stilbene with BTMAT yields the meso-1,2-dibromo-1,2-diphenylethane, while (E)-cinnamic acid produces the corresponding erythro-dibromide. sci-hub.se This stereospecificity is indicative of a mechanism involving a cyclic bromonium ion intermediate, similar to bromination with molecular bromine. The attack of the bromide ion on the intermediate occurs from the face opposite to the bromine bridge, resulting in the anti-addition product.
In protic solvents such as methanol (B129727) or acetic acid, the reaction with alkenes can yield a mixture of products. Besides the expected 1,2-dibromo adduct, solvent-incorporated products are also formed in a regioselective manner. sci-hub.sescribd.com This occurs because the solvent can act as a nucleophile, attacking the bromonium ion intermediate in competition with the bromide ion.
While the use of quaternary ammonium tribromides for the bromination of alkynes is known, specific research detailing the reaction of this compound with alkynes is less documented than its reactions with alkenes. google.comtandfonline.comgoogle.com Generally, the reaction of an alkyne with a brominating agent can lead to a dihaloalkene after the addition of one equivalent of bromine, and a tetrahaloalkane upon addition of a second equivalent. The addition is typically anti for the first mole of bromine.
The table below summarizes the results from the bromination of various alkenes using this compound under different conditions.
Table 1: Bromination of Alkenes with this compound (BTMAT) scribd.com
| Substrate (Alkene) | Solvent | Conditions | Product(s) | Yield (%) |
| Cyclohexene | Dichloromethane | Room Temp, 0.5h | 1,2-Dibromocyclohexane | 92 |
| Styrene | Dichloromethane | Room Temp, 0.5h | 1,2-Dibromo-1-phenylethane | 95 |
| (E)-Stilbene | Chloroform | Reflux, 0.5h | meso-1,2-Dibromo-1,2-diphenylethane | 98 |
| (E)-Cinnamic acid | Chloroform | Reflux, 24h | erythro-2,3-Dibromo-3-phenylpropanoic acid | 91 |
| Methyl (E)-cinnamate | Chloroform | Reflux, 24h | Methyl erythro-2,3-dibromo-3-phenylpropanoate | 87 |
| Indene | Dichloromethane | Room Temp, 0.5h | 1,2-Dibromoindane | 93 |
| Acenaphthylene | Dichloromethane | Room Temp, 0.5h | 1,2-Dibromoacenaphthene | 96 |
| Styrene | Methanol | Room Temp, 0.5h | 1,2-Dibromo-1-phenylethane & 1-Bromo-2-methoxy-1-phenylethane | 18 & 80 |
| Styrene | Acetic Acid | Room Temp, 0.5h | 1,2-Dibromo-1-phenylethane & 2-Bromo-1-phenylethyl acetate | 85 & 13 |
Catalytic Roles of Benzyltrimethylammonium Tribromide in Organic Transformations
Phase-Transfer Catalysis: Mechanistic Insights and Applications
Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. chemicalbull.combiomedres.us Benzyltrimethylammonium (B79724) tribromide, like other quaternary ammonium (B1175870) salts, can function as a phase-transfer catalyst. chemimpex.comwikipedia.org
The mechanism of phase-transfer catalysis involves the transfer of a reactant from one phase to another, where the reaction occurs. chemicalbull.com The quaternary ammonium cation, in this case, benzyltrimethylammonium, possesses both hydrophilic and lipophilic properties. This dual nature allows it to pair with an anionic reactant in the aqueous phase, forming an ion pair. This ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can then react with the organic-soluble substrate. chemicalbull.com After the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle.
The efficiency of a phase-transfer catalyst is influenced by factors such as the size and nature of the alkyl groups on the nitrogen atom. phasetransfercatalysis.com While benzyltrimethylammonium chloride (BTMAC) is considered one of the less reactive phase-transfer catalysts due to its relatively small size, its affordability makes it a viable option for certain industrial applications. phasetransfercatalysis.com The applications of PTC are vast and include alkylation, oxidation, and nucleophilic substitution reactions, often leading to higher yields and milder reaction conditions. chemicalbull.combiomedres.us
Oxidation Reactions Catalyzed by Benzyltrimethylammonium Tribromide
This compound has proven to be an efficient catalyst for a range of oxidation reactions in organic synthesis. researchgate.nettandfonline.com It offers a selective and often milder alternative to traditional heavy metal-based oxidizing agents. tandfonline.combeilstein-journals.org
Oxidation of Alcohols to Carbonyl Compounds
A significant application of BTMATB is the catalytic oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. researchgate.nettandfonline.com This transformation is a fundamental process in organic chemistry. ambeed.com
The reaction is typically carried out using hydrogen peroxide as the terminal oxidant in the presence of a catalytic amount of BTMATB. tandfonline.com The process is generally performed in a solvent like acetonitrile (B52724) and requires heating to achieve a reasonable reaction rate and yield. tandfonline.com It has been observed that in the absence of the BTMATB catalyst, the oxidation of alcohols with hydrogen peroxide does not proceed to a significant extent. tandfonline.com
The proposed mechanism for this oxidation involves the in situ generation of molecular bromine (Br₂) from the tribromide. tandfonline.com This bromine then reacts with hydrogen peroxide to form hypobromous acid, which subsequently reacts with the alcohol to form a reactive hypobromite (B1234621) intermediate. This intermediate then decomposes to yield the desired carbonyl compound. tandfonline.com
The efficiency of the oxidation can be influenced by the amount of catalyst used. For some less reactive substrates, a higher catalyst loading may be required to obtain a substantial yield of the product. tandfonline.com
Table 1: this compound–catalyzed oxidation of various alcohols to carbonyl compounds. researchgate.nettandfonline.com
| Entry | Substrate (Alcohol) | Product (Carbonyl Compound) | Catalyst Amount (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | Benzaldehyde | 10 | 1.5 | 92 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 10 | 1.5 | 95 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 10 | 2.0 | 90 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 10 | 2.0 | 88 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 50 | 3.0 | 70 |
| 6 | 1-Phenylethanol | Acetophenone | 50 | 3.0 | 75 |
| 7 | Cyclohexanol | Cyclohexanone | 50 | 3.5 | 65 |
| Reactions were carried out in acetonitrile at 60 °C with 30% hydrogen peroxide. |
Oxidation of Aldehydes and Sulfides
This compound is also capable of catalyzing the oxidation of aldehydes and sulfides. researchgate.net The oxidation of aliphatic aldehydes using BTMATB leads to the formation of the corresponding carboxylic acids. rsc.orgresearchgate.net Kinetic studies suggest that this reaction proceeds through the formation of an intermediate complex between the aldehyde hydrate (B1144303) and the tribromide, which then decomposes in the rate-determining step. rsc.orgresearchgate.net Similarly, studies on the oxidation of aliphatic aldehydes with benzyltrimethylammonium chlorobromate indicate the transfer of a hydride ion from the aldehyde hydrate to the oxidant as a key step. rsc.org
Furthermore, organic tribromides, in general, are effective catalysts for the oxidation of sulfides. researchgate.net This highlights the broad applicability of these reagents in oxidative transformations.
Oxidative Coupling Reactions
While specific examples of BTMATB in oxidative coupling are not extensively detailed in the provided context, the broader class of catalysts and reaction types provides relevant insight. Oxidative coupling reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. acs.orgyoutube.comyoutube.com These reactions often involve a catalytic cycle with an oxidant. nih.gov For instance, metal-free oxidative coupling of benzylamines to imines can be achieved using organocatalysts under an oxygen atmosphere. acs.org
Electrophilic Activation and Addition Reactions
Beyond its role in oxidation, this compound serves as a reagent for electrophilic activation and addition reactions, most notably in the trimethylsilylation of alcohols. researchgate.net
Trimethylsilylation of Alcohols
The protection of hydroxyl groups as trimethylsilyl (B98337) (TMS) ethers is a common strategy in multi-step organic synthesis. acs.orgacs.org While not directly using BTMATB, studies on similar quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBABr) demonstrate their catalytic role in the trimethylsilylation of alcohols using trimethylsilyl azide (B81097) (TMSN₃). acs.orgacs.org This process is highly efficient for a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. acs.orgacs.org The reaction can often be performed under neat (solvent-free) conditions. acs.org The catalytic effect of the ammonium salt is particularly significant in the silylation of sterically hindered tertiary alcohols, where the reaction does not proceed in its absence. acs.orgacs.org This suggests that the bromide ion from the quaternary ammonium salt likely plays a key role in activating the silylating agent.
Tetrahydropyranylation of Alcohols
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Among the various protecting groups, the tetrahydropyranyl (THP) group is widely utilized due to its stability under a range of reaction conditions and its ease of cleavage. This compound has been identified as an effective catalyst for the tetrahydropyranylation of alcohols, offering a mild and efficient alternative to traditional methods. researchgate.netchemrxiv.org
The reaction proceeds by treating an alcohol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of BTMAB. Research has shown that this transformation can be effectively carried out under solvent-free conditions at room temperature, which aligns with the principles of green chemistry by reducing volatile organic solvent waste. tandfonline.comtandfonline.com While specific data on BTMAB is still emerging in comprehensive studies, the utility of quaternary ammonium tribromides, in general, for this transformation is well-documented. For instance, studies using the related catalyst tetrabutylammonium tribromide (TBATB) have demonstrated rapid and high-yielding tetrahydropyranylation of various alcohols in dichloromethane (B109758) at room temperature. researchgate.net
The catalytic activity of BTMAB in this reaction is attributed to its ability to act as a mild Lewis acid, activating the dihydropyran ring towards nucleophilic attack by the alcohol. The bulky benzyltrimethylammonium cation and the tribromide anion likely play a synergistic role in facilitating the reaction.
To illustrate the effectiveness of similar catalytic systems, the following table presents data for the tetrahydropyranylation of various alcohols using a catalytic amount of pyridinium (B92312) chloride under solvent-free conditions, a method that shares mechanistic similarities with the BTMAB-catalyzed reaction. tandfonline.com
| Entry | Alcohol | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 95 |
| 2 | 4-Chlorobenzyl alcohol | 15 | 92 |
| 3 | 4-Methoxybenzyl alcohol | 5 | 98 |
| 4 | 1-Octanol | 20 | 90 |
| 5 | Cyclohexanol | 30 | 88 |
| 6 | tert-Butanol | 60 | 75 |
This table is representative of the efficiency of mild cationic catalysts in tetrahydropyranylation and is provided for illustrative purposes.
Bifunctional Catalysis in Oxidative Bromination
This compound is a well-established brominating agent for a wide range of organic compounds, including phenols, anilines, and aromatic ethers. researchgate.netresearchgate.net Its utility stems from its nature as a stable, solid source of bromine that is easier and safer to handle than elemental bromine. In the context of oxidative bromination, BTMAB can be considered to play a bifunctional catalytic role, although this specific terminology is not always explicitly used in the literature.
For instance, in the bromination of activated aromatic compounds, the BTMAB acts as the primary source of the brominating electrophile. The reaction of phenols with BTMAB in a mixture of dichloromethane and methanol (B129727) at room temperature leads to the formation of polybrominated phenols in quantitative yields within minutes. nih.gov While this is a direct bromination, the concept of bifunctionality becomes more apparent in reactions where an initial oxidation step is required to activate the substrate towards bromination, or where the catalyst facilitates both the oxidation and the halogenation steps.
A study on the regioselective bromination of phthalazin-1(2H)-ones utilized BTMAB to efficiently introduce a bromine atom at the 4-position. acgpubs.org This step is crucial for the subsequent synthesis of substituted aminophthalazinones. The reaction proceeds smoothly, highlighting the efficacy of BTMAB as a brominating agent in complex heterocyclic systems.
The following table presents data on the regioselective bromination of various activated aromatic compounds using benzyl triethyl ammonium tribromide, a closely related reagent, demonstrating the high efficiency and selectivity of such quaternary ammonium tribromides. researchgate.net
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Aniline | 2,4,6-Tribromoaniline | 0.5 | 98 |
| 2 | Phenol (B47542) | 2,4,6-Tribromophenol | 0.25 | 99 |
| 3 | Anisole | 4-Bromoanisole | 1 | 95 |
| 4 | N-Methylaniline | 2,4-Dibromo-N-methylaniline | 0.5 | 96 |
| 5 | o-Cresol | 4,6-Dibromo-o-cresol | 0.5 | 97 |
This table illustrates the high yields and short reaction times achievable with reagents structurally similar to BTMAB in the bromination of activated aromatic rings.
Mechanistic and Kinetic Investigations of Benzyltrimethylammonium Tribromide Reactions
Elucidation of Reactive Species in Tribromide-Mediated Reactions
A key aspect of understanding reactions involving benzyltrimethylammonium (B79724) tribromide is identifying the actual species responsible for the observed reactivity. While the bulk reagent is a stable solid, in solution, it can be in equilibrium with other species.
In many reactions, the tribromide anion (Br₃⁻) is postulated to be the primary reactive oxidizing or brominating species. ias.ac.inias.ac.inresearchgate.netresearchgate.net This is particularly evident in the oxidation of various organic substrates, including diols and thioacids. ias.ac.inias.ac.inresearchgate.netresearchgate.netresearchgate.net The tribromide ion is thought to be involved in the rate-determining step of these reactions. ias.ac.inresearchgate.net The stability and selective reactivity of the tribromide ion, compared to molecular bromine, make it a valuable reagent in organic synthesis. The large counterion, benzyltrimethylammonium, helps to stabilize the tribromide anion in the solid state. jst.go.jp
The involvement of the tribromide anion is supported by kinetic studies where the reaction rate is first-order with respect to benzyltrimethylammonium tribromide. ias.ac.inias.ac.inresearchgate.net Furthermore, the addition of benzyltrimethylammonium chloride does not affect the reaction rate, suggesting that the cation does not play a direct role in the rate-determining step. ias.ac.inias.ac.inresearchgate.net However, some computational studies have questioned whether the free tribromide anion is the active species in all cases, suggesting that the undissociated ion pair may be the reactive entity in certain bromination reactions. wuxibiology.com The nature of the interaction between the cation and the tribromide anion can be complex, involving various supramolecular forces that can stabilize the tribromide anion. nih.gov
This compound can also serve as a source for the in situ generation of molecular bromine (Br₂). researchgate.net The tribromide ion is in equilibrium with bromide ions and molecular bromine in solution:
Br₃⁻ ⇌ Br⁻ + Br₂
This equilibrium means that reactions characteristic of molecular bromine can be carried out using the more stable and easier-to-handle solid this compound. The slow, controlled release of bromine can be advantageous in preventing side reactions that might occur with a high concentration of bromine. This is particularly useful in electrophilic bromination of aromatic compounds. jst.go.jpresearchgate.net
Kinetic Studies of Oxidation Reactions
Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For oxidations using this compound, these studies have been instrumental in elucidating reaction mechanisms.
The kinetics of the oxidation of diols by this compound have been studied in detail. ias.ac.inias.ac.in These studies reveal that the reaction is first-order with respect to the oxidant. ias.ac.inias.ac.in Interestingly, Michaelis-Menten type kinetics are often observed with respect to the diol concentration, which suggests the formation of a pre-equilibrium complex between the oxidant and the diol before the rate-determining step. ias.ac.inias.ac.inresearchgate.net
The nature of the diol (vicinal vs. non-vicinal) dictates the reaction pathway. Vicinal diols typically undergo glycol bond fission to yield carbonyl compounds. ias.ac.inias.ac.in In contrast, non-vicinal diols are oxidized to the corresponding hydroxycarbonyl (B1239141) compounds, a process that involves the transfer of a hydride ion to the oxidant, similar to the oxidation of monohydric alcohols. ias.ac.inias.ac.in
The following table summarizes the kinetic data for the oxidation of various diols by this compound.
| Diol | k₂ (dm³ mol⁻¹ s⁻¹) at 298 K | ΔH* (kJ mol⁻¹) | ΔS* (J mol⁻¹ K⁻¹) | ΔG* (kJ mol⁻¹) |
| Ethanediol | 2.56 | 45.3 | -101 | 75.4 |
| Propane-1,2-diol | 1.89 | 42.1 | -115 | 76.4 |
| Butane-2,3-diol | 1.42 | 40.2 | -124 | 77.2 |
| Pinacol | 0.89 | 38.9 | -132 | 78.2 |
| Propane-1,3-diol | 0.012 | 60.1 | -105 | 91.4 |
| Butane-1,4-diol | 0.025 | 55.8 | -112 | 89.2 |
| Pentane-1,5-diol | 0.031 | 54.2 | -115 | 88.5 |
| Hexane-1,6-diol | 0.039 | 52.1 | -119 | 87.6 |
Table 1: Rate constants and activation parameters for the oxidation of diols by this compound in 3:7 (v/v) acetic acid-water. ias.ac.in
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. libretexts.orgwikipedia.org In the oxidation of [1,1,2,2-²H₄]ethanediol by this compound, the absence of a primary kinetic isotope effect (kH/kD ≈ 1) suggests that the C-H bonds are not broken in the rate-limiting step. ias.ac.inias.ac.inresearchgate.net This supports a mechanism where the rate-determining step is the decomposition of the diol-tribromide complex.
Solvent isotope effects (SIEs), determined by comparing reaction rates in H₂O and D₂O, provide insights into the role of the solvent and proton transfers in the reaction mechanism. mdpi.comchem-station.com The oxidation of diols by this compound exhibits a substantial solvent isotope effect (k(H₂O)/k(D₂O) > 1). ias.ac.inias.ac.in For example, the oxidation of ethanediol shows a solvent isotope effect of 2.24. researchgate.net This indicates that a proton transfer is involved in the rate-determining step or a pre-equilibrium step. nih.gov
Proposed Mechanisms for Specific Transformations
Based on kinetic data and product analysis, detailed mechanisms have been proposed for various reactions involving this compound.
For the oxidation of vicinal diols, a mechanism involving a cyclic intermediate and subsequent glycol-bond fission is proposed. ias.ac.in The reaction is thought to proceed through the formation of an intermediate complex between the diol and the tribromide ion, which then decomposes in the rate-determining step to give the final carbonyl products. The substantial solvent isotope effect supports the involvement of proton transfer in this process. ias.ac.in
In the case of non-vicinal diols and monohydric alcohols, the proposed mechanism involves a hydride ion transfer from the alcohol to the oxidant in the rate-determining step. ias.ac.inias.ac.in This is consistent with the observed substituent effects and the different products formed compared to vicinal diols.
For the oxidation of benzyl (B1604629) alcohol, a synchronous mechanism involving the cleavage of both the α-C-H and O-H bonds in the transition state has been suggested. rsc.org However, correlation analysis indicates the development of an electron-deficient carbon center in the transition state, suggesting that C-H bond cleavage may be slightly ahead of O-H bond cleavage. researchgate.net
Regioselectivity and Stereoselectivity in this compound Mediated Reactions
The utility of this compound (BTMA-Br3) as a brominating agent is significantly enhanced by its ability to afford control over the position (regioselectivity) and three-dimensional orientation (stereoselectivity) of the incoming bromine atom. These aspects are crucial in the synthesis of complex organic molecules where specific isomers are desired.
Factors Influencing Regioselectivity (e.g., ortho/para control)
This compound has been demonstrated as an effective reagent for the regioselective bromination of activated aromatic compounds. The selectivity, particularly the preference for substitution at the ortho or para position of a substituted benzene (B151609) ring, is influenced by several factors, including the nature of the activating group on the aromatic substrate and the reaction conditions.
In the bromination of aromatic compounds such as phenols, anilines, and aromatic ethers, BTMA-Br3 often exhibits a high degree of para-selectivity. This is attributed to the steric bulk of the reagent and the electronic directing effects of the activating substituents on the aromatic ring. The para position is generally less sterically hindered than the ortho positions, making it more accessible to the brominating species.
Research has shown that the reaction of aromatic ethers with a stoichiometric amount of this compound under mild conditions can selectively yield mono-, di-, or tri-bromo substituted products in high yields. rsc.org For instance, the bromination of anilines, phenols, and anisoles with a related reagent, benzyl triethyl ammonium (B1175870) tribromide, in a mixture of methanol (B129727) and dichloromethane (B109758) at room temperature, has been reported to be highly regioselective. researchgate.net
A study on the regioselective synthesis of substituted 4-alkylamino and 4-arylaminophthalazin-1(2H)-ones utilized this compound for the specific bromination at the 4-position of the phthalazin-1(2H)-one core. nih.gov This highlights the reagent's utility in achieving regioselectivity in heterocyclic systems as well.
The table below summarizes the regioselective bromination of various aromatic substrates with this compound and similar quaternary ammonium tribromides.
| Substrate | Reagent | Product(s) | Selectivity | Reference |
| Anilines | Benzyl triethyl ammonium tribromide | para-Bromoanilines | High para-selectivity | researchgate.net |
| Phenols | Benzyl triethyl ammonium tribromide | para-Bromophenols | High para-selectivity | researchgate.net |
| Anisoles | Benzyl triethyl ammonium tribromide | para-Bromoanisoles | High para-selectivity | researchgate.net |
| Aromatic Ethers | This compound | Mono-, di-, or tri-bromo substituted ethers | Selective | rsc.org |
| Phthalazin-1(2H)-ones | This compound | 4-Bromophthalazin-1(2H)-ones | Regioselective at C4 | nih.gov |
Controlling Stereoselectivity in Spiro-Furanones Synthesis
Based on a comprehensive review of the available scientific literature, there is no specific information detailing the use of this compound for controlling stereoselectivity in the synthesis of spiro-furanones. While the diastereoselective and enantioselective synthesis of spirocyclic compounds, including spiro-furanones, is an active area of chemical research, studies have predominantly focused on other types of reagents and catalytic systems. The literature on this compound primarily highlights its utility as a regioselective brominating and oxidizing agent for a variety of organic substrates.
Computational Chemistry Approaches to Benzyltrimethylammonium Tribromide Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. It offers a balance between accuracy and computational cost, making it well-suited for studying complex reaction mechanisms involving reagents like Benzyltrimethylammonium (B79724) tribromide. DFT studies have been pivotal in understanding the course of reactions such as the oxidation of alcohols and the bromination of aromatic compounds.
In the oxidation of substituted benzyl (B1604629) alcohols by BTMAT, correlation analysis of the substituent effect, a technique often complemented by DFT calculations, has pointed towards the development of an electron-deficient carbon center in the transition state. researchgate.net This suggests a mechanism where the cleavage of C-H and O-H bonds occurs more or less synchronously. researchgate.net The low magnitude of the polar reaction constants further supports a synchronous mechanism. researchgate.net
Transition State Analysis
The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the kinetic feasibility of a chemical transformation. Identifying and characterizing the transition state is a primary objective of computational reaction mechanism studies. For reactions involving BTMAT, transition state analysis via DFT calculations provides a molecular-level picture of bond-breaking and bond-forming events.
For instance, in the bromination of phenols with tetrabutylammonium (B224687) tribromide (TBABr3), a close analog of BTMAT, DFT calculations have been used to model the transition state structures for both ortho and para bromination. wuxibiology.com These calculations can help rationalize the observed regioselectivity by comparing the activation energies of the different pathways. wuxibiology.com A relaxed surface scan is a computational technique that can be employed to locate a preliminary guess for the transition state geometry, which is particularly useful for simple bond-making or bond-breaking steps. youtube.com More complex reactions might utilize methods like the nudged elastic band (NEB) to find the minimum energy pathway between reactants and products, with the highest point on this path representing the transition state. youtube.com
Energy Profile Calculations for Bromination
Calculating the complete energy profile for a reaction provides a thermodynamic and kinetic landscape of the transformation. For the bromination reactions using BTMAT, DFT calculations can map out the relative energies of reactants, intermediates, transition states, and products.
In the case of phenol (B47542) bromination with a model system, tetramethylammonium (B1211777) tribromide (TMABr3), the calculated reaction energy profile suggests that the activation energy for ortho bromination is significantly higher than that for para substitution. wuxibiology.com This computational finding provides a quantitative explanation for the high para selectivity observed experimentally. wuxibiology.com The calculations also indicated that the whole TMABr3 entity, rather than the free tribromide anion, is likely the active brominating species, as the modeled transition state structure closely resembles the ground state structure of the TMABr3 complex. wuxibiology.com
| Reaction Step | Calculated Relative Energy (kcal/mol) |
| Reactants (Phenol + TMABr3) | 0 |
| Para-Bromination Transition State | ~25 |
| Ortho-Bromination Transition State | ~45 |
| Products (Bromophenol + HBr + TMA Br) | Varies |
| Note: This table is based on data for the analogous tetramethylammonium tribromide (TMABr3) system and serves as an illustrative example of energy profile calculations. wuxibiology.com |
Molecular Dynamics Simulations to Understand Interactions
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems. bonvinlab.org MD simulations track the movement of atoms and molecules over time, offering insights into the conformational flexibility, solvation effects, and intermolecular interactions that influence reactivity. bonvinlab.org
For a reagent like BTMAT, MD simulations can be used to study its behavior in different solvents, its interaction with substrates, and the role of the quaternary ammonium (B1175870) cation in the reaction. These simulations can reveal how the BTMAT molecule approaches a substrate, the preferred orientations for reaction, and how solvent molecules mediate the interaction. nih.gov By simulating the system at a given temperature, MD can help determine the thermodynamic stability of the reactants and intermediates. youtube.com
Quantum Mechanical Calculations on Active Species and Substrate Interactions
Quantum Mechanical (QM) calculations, including DFT, are crucial for understanding the nature of the active species in BTMAT reactions and how it interacts with various substrates. These calculations provide detailed information about the electronic properties of the molecules, such as charge distribution, molecular orbitals, and electrostatic potential. nih.gov
QM studies on analogous tribromide systems suggest that the entire quaternary ammonium tribromide entity may act as the active brominating agent, rather than the free tribromide anion (Br3-). wuxibiology.com Calculations have shown that the interaction between the cation and the tribromide anion is not static, and the cation can be dynamically positioned relative to the anion. wuxibiology.com The interaction of the active species with the substrate, for example, the formation of a complex between BTMAT and an alcohol or a phenol, can be modeled to understand the initial steps of the reaction. rsc.org The binding energy between the active species and the substrate can be calculated to assess the strength of this interaction. acs.org
Predictive Modeling for Reaction Outcomes and Selectivity
A major goal of computational chemistry is to develop predictive models for chemical reactions, enabling the forecasting of product distributions and selectivity without the need for extensive experimentation. For reactions involving BTMAT, computational models can be built to predict outcomes based on the structure of the substrate and the reaction conditions.
By combining DFT calculations with machine learning algorithms, it is possible to create models that predict site selectivity in reactions like aromatic bromination. rsc.orgmit.edu These models are trained on a large dataset of known reactions and can learn the complex relationships between molecular features and reactivity. rsc.orgmit.edu For instance, a model could predict the major product of a reaction with high accuracy, significantly reducing the time and resources spent on trial-and-error synthesis. nih.gov Such predictive tools can be invaluable in drug discovery and process chemistry for prioritizing synthetic routes and designing more efficient reactions. rsc.org
| Computational Method | Application to BTMAT Reactivity | Key Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms of oxidation and bromination. | Synchronous bond cleavage in alcohol oxidation; electron-deficient transition state. researchgate.net |
| Transition State Analysis | Identifying and characterizing the geometry and energy of transition states. | Rationalizing regioselectivity in aromatic bromination by comparing activation energies of different pathways. wuxibiology.com |
| Energy Profile Calculations | Mapping the thermodynamic and kinetic landscape of bromination reactions. | Quantifying the energy barriers for ortho and para substitution, explaining observed selectivity. wuxibiology.com |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and intermolecular interactions in solution. | Understanding solvent effects and the dynamic nature of the BTMAT-substrate complex. bonvinlab.orgnih.gov |
| Quantum Mechanical (QM) Calculations | Investigating the electronic structure of the active species and its interaction with substrates. | Suggesting the entire BTMAT molecule as the active species. wuxibiology.com |
| Predictive Modeling | Forecasting reaction outcomes and selectivity. | Development of models to predict site selectivity in aromatic bromination, aiding in synthetic planning. rsc.orgmit.edunih.gov |
Comparative Studies of Benzyltrimethylammonium Tribromide with Other Brominating and Catalytic Reagents
Benchmarking Against Elemental Bromine and N-Bromosuccinimide (NBS)
Elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are two of the most common reagents for electrophilic aromatic bromination. However, both present distinct challenges that BTMABr3 and other solid bromine carriers aim to overcome.
Elemental bromine is a volatile, highly corrosive, and toxic liquid, which makes it difficult to handle and measure accurately, especially for small-scale reactions. wikipedia.org Its high reactivity can also lead to a lack of selectivity, often resulting in over-bromination and the formation of undesirable byproducts. missouri.edu The reaction with elemental bromine also produces hydrogen bromide (HBr) gas, a corrosive byproduct that requires neutralization. nih.gov
N-Bromosuccinimide (NBS) is a crystalline solid, making it a safer and more convenient alternative to liquid bromine. sigmaaldrich.comoup.comresearchgate.net It is widely used for the selective bromination of allylic and benzylic positions, as well as for the bromination of electron-rich aromatic compounds like phenols and anilines. sigmaaldrich.comoup.comresearchgate.net NBS provides a low, constant concentration of bromine in the reaction mixture, which can help control selectivity. For the bromination of aromatic compounds, NBS is often used with a catalyst or in a polar solvent like dimethylformamide (DMF) to achieve high para-selectivity. sigmaaldrich.comoup.com
Benzyltrimethylammonium (B79724) tribromide, like NBS, is a stable, crystalline solid, which simplifies handling and stoichiometry. researchgate.net It serves as an effective electrophilic brominating agent for a variety of aromatic compounds, including phenols, anilines, and aromatic ethers, often under mild conditions and yielding polybrominated products in good yields. acgpubs.orgorganic-chemistry.org For instance, the reaction of phenols with BTMABr3 in a dichloromethane-methanol solvent system at room temperature for one hour readily produces polybromophenols in high yields. acgpubs.org This suggests a high reactivity compared to NBS, which often requires a catalyst or specific solvent systems for efficient aromatic bromination. sigmaaldrich.comwikipedia.org
| Reagent | Substrate: Anisole | Product(s) | Yield | Conditions | Reference(s) |
| BTMABr3 | Anisole | p-Bromoanisole | High (not specified) | CH₂Cl₂-MeOH, rt | organic-chemistry.org |
| NBS | Anisole | p-Bromoanisole | High (not specified) | DMF, rt | oup.com |
| Elemental Br₂ | Anisole | p-Bromoanisole, o-Bromoanisole, 2,4-Dibromoanisole | Mixture | No catalyst | oup.com |
Comparison with Other Organic Ammonium (B1175870) Tribromides (OATBs)
The reactivity and selectivity of BTMABr3 can be further contextualized by comparing it with other members of the organic ammonium tribromide (OATB) family. These reagents share a common structural feature—the tribromide anion (Br₃⁻)—but the nature of the quaternary ammonium cation can significantly influence their properties. organic-chemistry.org
Tetramethylammonium (B1211777) tribromide (TMATB) is another solid OATB used for bromination. Solvent-free bromination reactions using TMATB under thermal or microwave conditions have been reported to be facile and regioselective, affording products in good to excellent yields and short reaction times. researchgate.net While direct comparative studies with BTMABr3 on the same substrates under identical conditions are limited, the general efficiency of TMATB is noted, particularly in greener, solvent-free protocols. researchgate.net
Tetrabutylammonium (B224687) tribromide (TBATB) is a widely used, commercially available OATB that is effective for the bromination of various substrates, including phenols, anilines, and heterocycles. rsc.orgnbinno.com It is noted for its ability to act as a mild and selective brominating agent. acs.org
Research has shown that BTMABr3 can be a more potent brominating agent than TBATB. In the bromination of acetyl derivatives, the use of BTMABr3 leads to the formation of dibromoacetyl compounds in good yields. tandfonline.com In contrast, under similar conditions, TBATB provides the monobromoacetyl derivative. Attempting to produce the dibromo product with a double molar quantity of TBATB resulted in a mixture of the mono- and di-brominated compounds, indicating its lower brominating efficacy compared to BTMABr3. tandfonline.com
| Reagent | Substrate: 4-Methylacetophenone (2 molar equiv. of reagent) | Product(s) | Yield/Ratio | Conditions | Reference(s) |
| BTMABr3 | 4-Methylacetophenone | 2,2-Dibromo-1-(p-tolyl)ethan-1-one | 88% | CH₂Cl₂-MeOH, rt, 3h | tandfonline.com |
| TBATB | 4-Methylacetophenone | Mixture of 2,2-Dibromo- and 2-Bromo-1-(p-tolyl)ethan-1-one | 1 : 2.5 | CH₂Cl₂-MeOH, rt | tandfonline.com |
Pyridinium (B92312) hydrotribromide (PyHTB), also known as pyridinium perbromide, is a stable, crystalline solid that serves as a convenient source of electrophilic bromine. nih.gov It is considered a mild reagent and has been used for the selective bromination of ketones, alkenes, and electron-rich aromatic systems like aromatic ethers and anilines. nih.gov The selectivity of PyHTB can be controlled by adjusting reaction conditions, such as the solvent system. For example, in the bromination of aromatic ethers, PyHTB in an aqueous polar solvent mixture allows for selective mono- or di-bromination. Compared to BTMABr3, which can readily produce polybrominated phenols, PyHTB may offer greater control for achieving selective monobromination of highly activated systems. acgpubs.org
Benzyltriethylammonium tribromide (BTATE) is a close structural analog of BTMABr3. It has been prepared and utilized as an efficient and regioselective reagent for the bromination of activated aromatic compounds such as anilines, phenols, and anisoles, providing good to excellent yields at room temperature. organic-chemistry.org The similar structure and reported applications suggest that BTATE and BTMABr3 would have comparable reactivity and selectivity profiles, both serving as highly effective brominating agents for activated aromatic rings. organic-chemistry.org
Advantages in Selectivity, Yield, and Reaction Conditions
The comparative data reveal several advantages of Benzyltrimethylammonium tribromide as a brominating reagent.
Enhanced Reactivity : BTMABr3 demonstrates a stronger brominating capability than other OATBs like TBATB. This is evident in its ability to effect dibromination where TBATB yields primarily monobrominated products under similar conditions. tandfonline.com This higher reactivity can be advantageous for less reactive substrates or when exhaustive bromination is desired.
High Yields : Reactions with BTMABr3 consistently produce brominated products in good to excellent yields. For example, the bromination of various phenols and the synthesis of dibromoacetyl derivatives proceed with high efficiency. acgpubs.orgtandfonline.com
Mild Reaction Conditions : A significant advantage of BTMABr3 is its effectiveness under mild conditions, typically at room temperature and in common organic solvents like dichloromethane (B109758) and methanol (B129727). organic-chemistry.org This avoids the need for high temperatures or harsh catalysts that can lead to side reactions or decomposition of sensitive substrates.
Regioselectivity : BTMABr3 has been employed in syntheses requiring high regioselectivity. For instance, it has been used for the specific bromination of phthalazin-1(2H)-ones in a multi-step synthesis, highlighting its utility in complex synthetic pathways where precise control of substitution is critical. While many OATBs offer para-selectivity for activated aromatics, the reliable performance of BTMABr3 in specific, targeted applications underscores its value.
Solid-State Convenience : As a stable, non-volatile solid, BTMABr3 offers significant practical advantages over elemental bromine in terms of safety, handling, and accurate measurement, an advantage it shares with other solid reagents like NBS and other OATBs. wikipedia.orgresearchgate.net
Future Research Directions and Emerging Applications of Benzyltrimethylammonium Tribromide
Development of Novel Benzyltrimethylammonium (B79724) Tribromide-Mediated Transformations
While classically used for brominations and oxidations, the unique reactivity of the tribromide anion (Br₃⁻) supplied by BTMATB is being explored for more complex and novel chemical transformations. Future work is anticipated to move beyond its traditional roles into new synthetic territories.
One promising area is the development of tribromide-catalyzed dearomative spirocyclization reactions. researchgate.net Researchers have demonstrated that catalytic systems using a tribromide source can lead to the exclusive formation of spirofurano dienones, avoiding re-aromatization or halogenation of the products. researchgate.net This type of transformation is valuable for building complex molecular architectures found in natural products and pharmaceuticals.
Further research is expected to expand the scope of BTMATB-mediated reactions to include:
Cyclization and Ring-Opening Reactions: Leveraging its electrophilic nature to trigger intramolecular cyclizations of unsaturated substrates or facilitate the opening of strained ring systems. researchgate.net
One-Pot Syntheses: Designing new multi-component reactions where BTMATB acts as a key reagent or catalyst. An example includes the one-pot synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and amines. oakwoodchemical.com
C-H Functionalization: Exploring its potential in activating C-H bonds, a highly sought-after transformation in modern organic synthesis for its atom economy. Dual catalytic systems involving related ammonium (B1175870) salts have shown success in the sp³ α C-H arylation and alkylation of benzamides, suggesting a potential avenue for BTMATB. acs.org
The development of these novel transformations will continue to establish BTMATB as a versatile tool for constructing complex organic molecules.
Integration with Sustainable and Green Chemical Processes
A major thrust in modern chemistry is the development of environmentally benign synthetic methods, and BTMATB is well-positioned to be a key player in this arena. Its properties as a stable, crystalline solid offer significant advantages over the use of highly toxic and corrosive elemental bromine, enhancing laboratory safety and simplifying handling. oakwoodchemical.com
Future research will likely focus on integrating BTMATB into greener processes through several key approaches:
Solvent-Free Reactions: Expanding the use of BTMATB in solvent-free or solid-state reactions. researchgate.nettandfonline.com This approach minimizes the use of volatile organic compounds (VOCs), reducing waste and environmental impact. researchgate.net
Recyclable Catalytic Systems: Designing processes where the BTMATB reagent or its precursor can be recovered, regenerated, and reused. researchgate.net For instance, the spent benzyltrimethylammonium bromide could potentially be re-oxidized to the active tribromide, creating a closed-loop system.
Aqueous Media Reactions: Developing protocols that utilize water as the reaction solvent. researchgate.net Quaternary ammonium salts are often soluble in aqueous systems, opening the door for developing greener bromination and oxidation methodologies.
Atom Economy: Focusing on reactions that maximize the incorporation of atoms from the reactants into the final product. researchgate.net The use of BTMATB in catalytic amounts, for example in the oxidation of alcohols with hydrogen peroxide, is a step in this direction. tandfonline.com
By focusing on these principles, the application of BTMATB can be aligned with the broader goals of sustainable chemistry, which seeks to reduce waste and minimize environmental hazards. n-hoch-drei.de
Advanced Catalytic System Design Utilizing Benzyltrimethylammonium Tribromide
The utility of BTMATB can be significantly enhanced by incorporating it into advanced catalytic systems. Future research is aimed at designing synergistic systems that unlock new reactivity or improve the efficiency and selectivity of existing transformations.
Key areas of development include:
Heterogeneous Catalysis: Immobilizing the tribromide species on solid supports. Research has shown that supporting tetrabutylammonium (B224687) tribromide on mesoporous silica (B1680970) like MCM-48 creates a highly efficient and reusable heterogeneous catalyst for the selective oxidation of sulfides. researchgate.net Similar strategies could be applied to BTMATB to facilitate catalyst recovery and simplify product purification.
Dual Catalysis: Combining BTMATB with other catalytic systems, such as photoredox or transition metal catalysts. This approach can enable transformations that are not possible with either catalyst alone. acs.org For example, a dual catalytic approach has been documented for the sp³ α-arylation and alkylation of benzamides, highlighting the potential for such systems. acs.org
Phase-Transfer Catalysis: BTMATB's structure, featuring a quaternary ammonium cation, makes it an inherent phase-transfer catalyst. chemimpex.com This property is crucial for reactions involving reactants in different phases (e.g., organic and aqueous). Future work will likely optimize reaction conditions to fully exploit this dual role as both a reagent/catalyst and a phase-transfer agent, enhancing reaction rates and efficiency between immiscible substrates. chemimpex.combeilstein-journals.org
These advanced designs will transform BTMATB from a simple stoichiometric reagent into a sophisticated catalytic tool.
Deeper Computational and Spectroscopic Investigations into Reaction Intermediates
A fundamental understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. While the general reactivity of BTMATB is known, detailed studies on its reaction intermediates and transition states are less common. Future research will increasingly employ advanced analytical and computational techniques to fill this knowledge gap.
Spectroscopic Analysis: The use of techniques like UV-Visible spectroscopy has already been applied to observe the tribromide anion (Br₃⁻) in catalytic cycles. researchgate.net Future studies could employ time-resolved spectroscopy to detect and characterize transient intermediates in BTMATB-mediated reactions. NMR spectroscopy studies, similar to those performed on other quaternary ammonium salts, could elucidate key interactions, such as cation-π interactions, that may influence the course and selectivity of a reaction. acs.org
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways that are difficult to study experimentally. nih.gov Researchers can model the entire reaction mechanism, calculate activation barriers for different pathways, and predict the structures of intermediates and transition states. nih.gov Such computational studies can help explain observed regioselectivity and stereoselectivity and guide the design of more efficient catalysts and reactions. For example, computational modeling could clarify the mechanism of selective oxidation of alcohols or the regioselective bromination of aromatic compounds. researchgate.nettandfonline.comcapes.gov.br
By combining empirical evidence from spectroscopic analysis with the predictive power of computational chemistry, a much clearer and more detailed picture of how BTMATB functions at a molecular level will emerge, paving the way for its more rational and widespread application in synthesis.
Q & A
Q. How is benzyltrimethylammonium tribromide synthesized, and what are its key physical properties?
this compound is synthesized by combining benzyltrimethylammonium bromide with bromine under controlled conditions. Key physical properties include a molecular weight of 389.97 g/mol, melting point of 99–101°C, and a density of 1.145 g/cm³ . Its stability in polar solvents like dichloromethane-methanol mixtures (5:2) makes it suitable for halogenation reactions .
Q. What safety precautions are necessary when handling this compound?
The compound is classified with hazard codes R36/37/38 (irritating to eyes, respiratory system, and skin). Safety measures include using gloves, goggles, and fume hoods. Avoid inhalation and direct contact. Proper disposal protocols must follow local regulations for brominated compounds .
Q. What solvents are compatible with this compound in synthetic applications?
It is soluble in polar aprotic solvents such as dichloromethane and methanol. Mixed solvent systems (e.g., CH₂Cl₂-MeOH, 5:2) are commonly used for halogenation reactions to enhance solubility and reaction homogeneity .
Advanced Research Questions
Q. What is the mechanistic role of this compound in the bromination of phenolic compounds?
The compound acts as a bromine transfer agent, releasing Br₃⁻ ions in situ. In phenol bromination, it facilitates electrophilic aromatic substitution via a two-step mechanism: (1) formation of a bromine-phenol complex, and (2) subsequent deprotonation to yield polybrominated products. Kinetic studies show first-order dependence on both phenol and brominating agent concentrations .
Q. How does this compound compare to other brominating agents (e.g., N-bromosuccinimide) in terms of regioselectivity?
Unlike N-bromosuccinimide (NBS), which favors allylic bromination, this compound exhibits higher selectivity for aromatic bromination due to its stronger electrophilic bromine release. For example, in phenol derivatives, it produces 2,4,6-tribromophenol with >90% yield under optimized conditions .
Q. What kinetic parameters govern the oxidation of alcohols to carbonyl compounds using this compound as a catalyst?
The oxidation follows pseudo-first-order kinetics with an activation energy (Eₐ) of ~45 kJ/mol. Solvent polarity significantly affects reaction rates: ethanol-water mixtures (3:1) enhance proton transfer steps, reducing reaction time by 30% compared to pure ethanol. Primary alcohols react faster (k = 1.2 × 10⁻³ s⁻¹) than secondary alcohols (k = 7.8 × 10⁻⁴ s⁻¹) due to steric hindrance .
Q. How do temperature and solvent isotope effects influence the bromination efficiency of this compound?
Increasing temperature from 25°C to 50°C accelerates bromination rates by 2.5-fold. Deuterated solvents (e.g., CD₃OD) reveal a primary kinetic isotope effect (k_H/k_D ≈ 3.2), indicating proton transfer is rate-limiting in the transition state .
Q. What analytical methods are recommended for quantifying residual this compound in reaction mixtures?
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is effective. Alternatively, iodometric titration can quantify unreacted Br₃⁻ ions. Limit of detection (LOD) for HPLC is 0.1 ppm, ensuring precise monitoring .
Comparative and Methodological Questions
Q. Can this compound replace hazardous liquid bromine in green chemistry protocols?
Yes. Its solid-state nature reduces volatility and inhalation risks. In the bromination of ketones, it achieves comparable yields (85–92%) to liquid bromine while minimizing waste generation. Life-cycle assessment (LCA) studies show a 40% reduction in hazardous waste .
Q. What strategies mitigate side reactions (e.g., over-bromination) when using this compound?
Controlled stoichiometry (1.1–1.3 equivalents of Br₃⁻ per reactive site) and low temperatures (0–10°C) suppress over-bromination. For example, in α-halogenation of ketones, maintaining pH 6–7 with NaHCO₃ buffers prevents acid-catalyzed side products .
Q. How does this compound perform in solvent-free or microwave-assisted reactions?
Under solvent-free conditions, microwave irradiation (100 W, 80°C) reduces reaction times from 6 hours to 20 minutes for aryl ether bromination. Energy-dispersive X-ray spectroscopy (EDX) confirms uniform bromine distribution in products .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points (99–101°C vs. 95–98°C): How should researchers validate purity?
Variations arise from trace moisture or residual solvents. Purity can be confirmed via differential scanning calorimetry (DSC) and elemental analysis (%Br: theoretical 61.5%, experimental ≥60% acceptable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
